6-(1,3-dioxolan-2-ylmethyl)-3-methyl-3,4-dihydroisochromen-1-one
Overview
Description
6-(1,3-Dioxolan-2-ylmethyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one is a complex organic compound that belongs to the class of isochromenes. Isochromenes are known for their diverse biological activities and are often used as building blocks in organic synthesis. The presence of the 1,3-dioxolane ring in this compound adds to its chemical versatility, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dioxolan-2-ylmethyl)-3-methyl-3,4-dihydroisochromen-1-one typically involves the reaction of a suitable isochromene derivative with 1,3-dioxolane under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst such as zinc chloride or aluminum chloride to facilitate the formation of the 1,3-dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Dioxolan-2-ylmethyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the 1,3-dioxolane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
6-(1,3-Dioxolan-2-ylmethyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(1,3-dioxolan-2-ylmethyl)-3-methyl-3,4-dihydroisochromen-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the biological system in which it is used . The presence of the 1,3-dioxolane ring allows for unique interactions with biological molecules, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-Dioxolan-2-ylmethyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one
- 6-(2-Methyl-1,3-dioxolan-2-yl)-3-methyl-3,4-dihydro-1H-isochromen-1-one
Uniqueness
6-(1,3-Dioxolan-2-ylmethyl)-3-methyl-3,4-dihydro-1H-isochromen-1-one is unique due to the specific positioning of the 1,3-dioxolane ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H16O4 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
6-(1,3-dioxolan-2-ylmethyl)-3-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C14H16O4/c1-9-6-11-7-10(8-13-16-4-5-17-13)2-3-12(11)14(15)18-9/h2-3,7,9,13H,4-6,8H2,1H3 |
InChI Key |
AKMQFDBAVMKKQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)CC3OCCO3)C(=O)O1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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